molecular formula C23H16O11 B12389381 Cromoglicic acid-d5

Cromoglicic acid-d5

Cat. No.: B12389381
M. Wt: 473.4 g/mol
InChI Key: IMZMKUWMOSJXDT-VFNCYXODSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cromoglicic acid-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the cromoglicic acid molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in specific positions of the cromoglicic acid structure . The reaction conditions typically require the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated chemicals and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cromoglicic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Cromoglicic acid-d5 is widely used in scientific research for various applications, including:

Mechanism of Action

Cromoglicic acid-d5 exerts its effects by stabilizing mast cells and preventing the release of inflammatory mediators such as histamine and leukotrienes. This action is achieved by inhibiting the degranulation of mast cells and reducing calcium influx, which is essential for the release of these mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cromoglicic acid-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution can affect the pharmacokinetic and metabolic profiles, making it a valuable tool for studying the behavior of cromoglicic acid in biological systems .

Properties

Molecular Formula

C23H16O11

Molecular Weight

473.4 g/mol

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)/i9D2,10D2,11D

InChI Key

IMZMKUWMOSJXDT-VFNCYXODSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)O)O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O

Origin of Product

United States

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